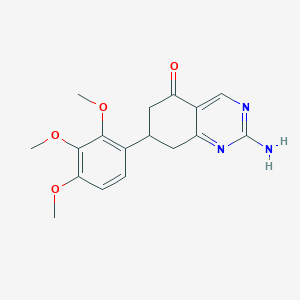

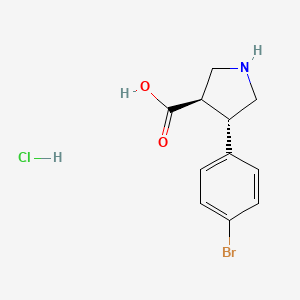

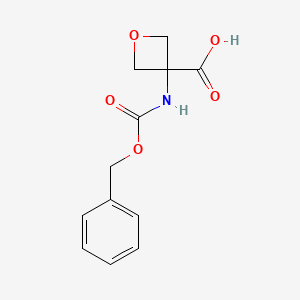

![molecular formula C11H7BrN4 B1376072 6-Bromo-2-(piridin-3-il)-[1,2,4]triazolo[1,5-a]piridina CAS No. 1428747-22-1](/img/structure/B1376072.png)

6-Bromo-2-(piridin-3-il)-[1,2,4]triazolo[1,5-a]piridina

Descripción general

Descripción

“6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . It belongs to the class of triazole compounds, which are known for their versatile biological activities . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of triazolopyridines, including “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine”, can be achieved by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .Molecular Structure Analysis

The compound “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” was crystallized in the monoclinic space group P 21/c with a = 14.3213(11), b = 6.9452(4) (4), c = 12.6860(8)Å, β = 100.265(6)°, V = 1241.62(14)Å3, Z = 4, and R = 0.0561 .Chemical Reactions Analysis

Triazole compounds, including “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine”, are known to react with various agents. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis

The compound “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” is a pale yellow solid with a melting point of 188–189 °C . Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 .Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Agentes Anticancerígenos

6-Bromo-2-(piridin-3-il)-[1,2,4]triazolo[1,5-a]piridina ha sido explorada por su potencial como estructura central en el desarrollo de nuevos agentes anticancerígenos. Su capacidad para interactuar con diversas enzimas y receptores que se sobreexpresan en las células cancerosas la convierte en un andamiaje valioso para el diseño de terapias dirigidas .

Ciencia de Materiales: Electrónica Orgánica

Las propiedades electrónicas de este compuesto lo hacen adecuado para su uso en electrónica orgánica, particularmente en el desarrollo de diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV). Su rigidez estructural y su naturaleza deficiente en electrones permiten una transferencia y un transporte de carga eficientes .

Síntesis Química: Bloque de Construcción

Debido a su átomo de bromo reactivo, este compuesto sirve como un bloque de construcción versátil en la síntesis química. Puede sufrir varias reacciones de acoplamiento cruzado, lo que permite la creación de una amplia gama de moléculas complejas para investigación y desarrollo adicionales .

Neurociencia: Modulación del Receptor GABA

La investigación ha indicado que los derivados de este compuesto pueden modular los receptores GABA, que son fundamentales en la regulación de la neurotransmisión en el sistema nervioso central. Esta modulación es crucial para desarrollar nuevos tratamientos para los trastornos neurológicos .

Agricultura: Desarrollo de Pesticidas

La porción triazolo[1,5-a]piridina es conocida por su bioactividad, y los derivados de this compound han sido investigados por su uso en formulaciones de pesticidas. Estos compuestos pueden atacar plagas específicas sin dañar los insectos beneficiosos o el medio ambiente .

Bioquímica: Inhibición Enzimática

Este compuesto ha sido estudiado por sus propiedades inhibitorias de enzimas, particularmente en el contexto de las quinasas que están involucradas en las vías de transducción de señales. Inhibir estas enzimas puede conducir a nuevos enfoques en el tratamiento de enfermedades donde tales vías están desreguladas .

Química Analítica: Cromatografía

En química analítica, este compuesto puede utilizarse como modificador de la fase estacionaria en cromatografía. Su estructura única puede ayudar en la separación de mezclas complejas al alterar los tiempos de retención de diferentes analitos .

Ciencia Ambiental: Detección y Detección

Los derivados de este compuesto tienen aplicaciones potenciales en la ciencia ambiental, particularmente en el desarrollo de sensores para detectar contaminantes y toxinas. La estructura del compuesto permite la unión y el reconocimiento selectivos de moléculas específicas .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Similar compounds have been found to be involved in various biochemical reactions, particularly as antimetabolites in purine biochemical reactions .

Result of Action

Similar compounds have shown significant inhibitory activity in certain contexts .

Action Environment

It’s worth noting that the compound has excellent thermal stability under high glass transition temperatures .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine and these biomolecules are often characterized by binding affinities and specific molecular interactions .

Cellular Effects

The effects of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine can modulate metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular interactions of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine are crucial for understanding its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine can lead to sustained changes in cellular processes, which are important for assessing its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine is crucial for determining its safety and efficacy in therapeutic applications .

Metabolic Pathways

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of energy within cells .

Transport and Distribution

The transport and distribution of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine within cells and tissues are critical for understanding its biological effects. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine can affect its interactions with other biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4/c12-9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYKGPSNPPXRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

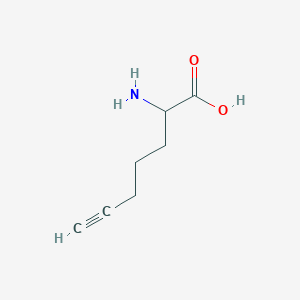

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)

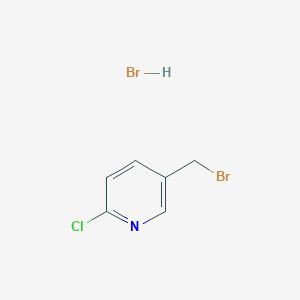

![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)